Mercury(I) perchlorate tetrahydrate

CAS No.: 312623-78-2

Cat. No.: VC3313399

Molecular Formula: ClH8HgO8

Molecular Weight: 372.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312623-78-2 |

|---|---|

| Molecular Formula | ClH8HgO8 |

| Molecular Weight | 372.1 g/mol |

| IUPAC Name | mercury(1+);perchlorate;tetrahydrate |

| Standard InChI | InChI=1S/ClHO4.Hg.4H2O/c2-1(3,4)5;;;;;/h(H,2,3,4,5);;4*1H2/q;+1;;;;/p-1 |

| Standard InChI Key | VFNKCFNGWTUDLN-UHFFFAOYSA-M |

| SMILES | O.O.O.O.[O-]Cl(=O)(=O)=O.[Hg+] |

| Canonical SMILES | O.O.O.O.[O-]Cl(=O)(=O)=O.[Hg+] |

Introduction

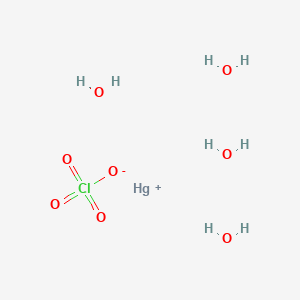

Mercury(I) perchlorate tetrahydrate is an inorganic compound with the molecular formula ClH8HgO8, although it is often represented as Hg2(ClO4)2·4H2O, indicating two mercury(I) ions, two perchlorate ions, and four water molecules of crystallization . This compound is classified as a coordination compound due to the presence of metal ions coordinated to ligands, specifically perchlorate ions and water molecules. Mercury in this compound is in its +1 oxidation state, distinguishing it from other mercury compounds that typically exhibit a +2 oxidation state.

Synthesis

The synthesis of mercury(I) perchlorate tetrahydrate typically involves the reaction between mercury(I) chloride and sodium perchlorate in an aqueous medium. This process requires careful control of temperature and concentration to prevent the formation of undesired mercury(II) species. The reaction can be summarized as follows:

The resulting mercury(I) perchlorate can then be crystallized from the solution by evaporating the solvent, leading to the formation of tetrahydrate crystals.

Applications

Mercury(I) perchlorate tetrahydrate is primarily used in scientific research as a reagent in organic synthesis and analytical chemistry. Its unique properties as an oxidizing agent make it valuable in various chemical processes.

Safety Considerations

This compound is classified as hazardous due to its toxicity and potential for explosive reactions under certain conditions. It is particularly dangerous when mixed with organic compounds like tetrahydrofuran or water. Handling requires caution, and it is classified under the Hazard Class 5.1 for transport .

Research Findings and Stability

X-ray crystallography studies reveal a distorted tetrahedral geometry around the mercury center due to both ionic and covalent interactions. The compound's stability is crucial for its handling and application, as it can decompose upon heating, releasing oxygen gas and forming mercury metal and chlorate ions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume